

Understanding the Photophysical Properties of 7-Amino-4-methylcoumarin (AMC): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pro-AMC

Cat. No.: B15557479

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a highly fluorescent molecule widely employed as a versatile probe and reporter in a multitude of biochemical and cellular assays. Its distinct photophysical properties, characterized by strong absorption in the near-UV spectrum and bright blue fluorescence, make it an invaluable tool for studying enzyme kinetics, cellular imaging, and as a label for various biomolecules. This technical guide provides an in-depth overview of the excitation and emission spectra of AMC, its quantum yield, and detailed protocols for its application, with a focus on its use in enzyme activity assays.

Core Photophysical and Chemical Properties of AMC

The fluorescence of AMC is dictated by its chemical structure, a coumarin core with an amino group at the 7-position and a methyl group at the 4-position. This substitution pattern is crucial for its favorable spectral characteristics.

Quantitative Data Summary

The key photophysical and chemical properties of AMC are summarized in the table below for easy reference and comparison. These values may exhibit slight variations depending on the solvent and local chemical environment.

Property	Value	Notes
Excitation Maximum (λ_{ex})	341 - 354 nm	The peak wavelength at which AMC absorbs light to enter an excited state.[1][2][3]
Emission Maximum (λ_{em})	440 - 445 nm	The peak wavelength of the fluorescence emitted by AMC upon returning to its ground state.[1][2][3]
Molar Extinction Coefficient (ϵ)	$\sim 18,000 \text{ M}^{-1}\text{cm}^{-1}$ in Ethanol	A measure of how strongly a chemical species absorbs light at a given wavelength.
Quantum Yield (Φ)	~ 0.5 in Ethanol	The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[4]
Molecular Weight	175.18 g/mol	The mass of one mole of AMC.[2]
Chemical Formula	$\text{C}_{10}\text{H}_9\text{NO}_2$	The elemental composition of AMC.[3]

Experimental Protocols

Accurate and reproducible experimental design is paramount when utilizing AMC in fluorescence-based assays. The following sections provide detailed methodologies for common applications.

Preparation of an AMC Standard Curve

To quantify the amount of AMC released in an enzymatic assay, a standard curve is essential. This allows for the conversion of relative fluorescence units (RFU) to the concentration of free AMC.

Materials:

- 7-Amino-4-methylcoumarin (AMC) powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Assay Buffer (optimized for the enzyme of interest)
- Black, flat-bottom 96-well plate
- Fluorescence microplate reader

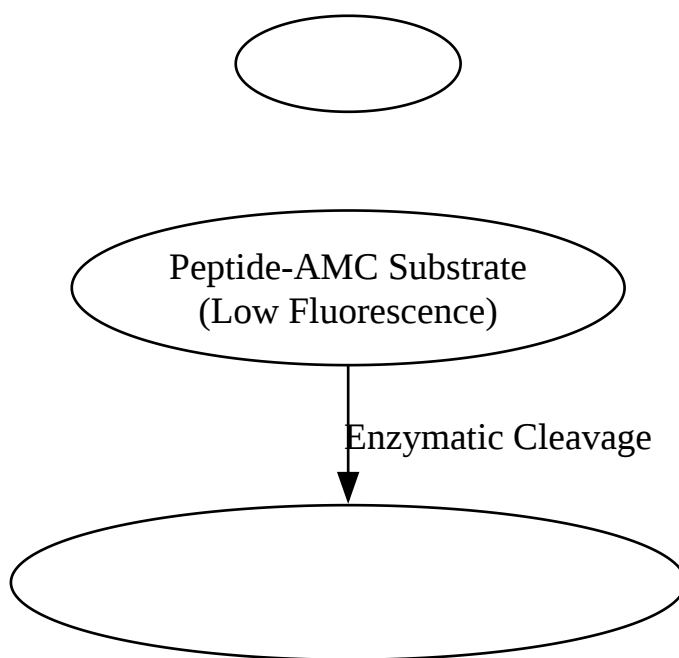
Procedure:

- Prepare a 10 mM AMC Stock Solution: Dissolve 1.75 mg of AMC in 1 mL of anhydrous DMSO. Store this stock solution protected from light at -20°C.
- Prepare an Intermediate Dilution: Dilute the 10 mM stock solution in the assay buffer to a concentration of 100 μ M.
- Serial Dilutions:
 - Add 100 μ L of the 100 μ M AMC intermediate dilution to the first well of the 96-well plate.
 - Add 50 μ L of assay buffer to the subsequent wells in the same row.
 - Perform a 1:2 serial dilution by transferring 50 μ L from the first well to the second, mixing thoroughly, and repeating this process for the remaining wells. This will create a standard curve with a range of AMC concentrations.[\[5\]](#)
- Fluorescence Measurement:
 - Place the 96-well plate in a fluorescence microplate reader.
 - Set the excitation wavelength to approximately 340-360 nm and the emission wavelength to approximately 440-460 nm.
 - Measure the relative fluorescence units (RFU) for all wells.[\[5\]](#)
- Data Analysis: Plot the RFU values against the known AMC concentrations to generate a standard curve. Use a linear regression to determine the equation of the line, which can then be used to calculate the concentration of AMC in experimental samples.

AMC-Based Protease Activity Assay

A primary application of AMC is in the measurement of protease activity. In this assay, AMC is conjugated to a peptide substrate via an amide bond, which quenches its fluorescence. Upon enzymatic cleavage of the peptide, free AMC is released, resulting in a significant increase in fluorescence.

Principle: The core of this assay is the change in the chemical environment of the AMC fluorophore. When attached to the peptide, the electronic structure of AMC is altered, leading to a state of low fluorescence.^[6] Enzymatic hydrolysis of the amide bond restores the native electronic configuration of AMC, leading to a dramatic increase in fluorescence intensity.^{[3][7]}



[Click to download full resolution via product page](#)

Materials:

- AMC-conjugated peptide substrate
- Protease of interest
- Assay Buffer
- 96-well plate

- Fluorescence microplate reader

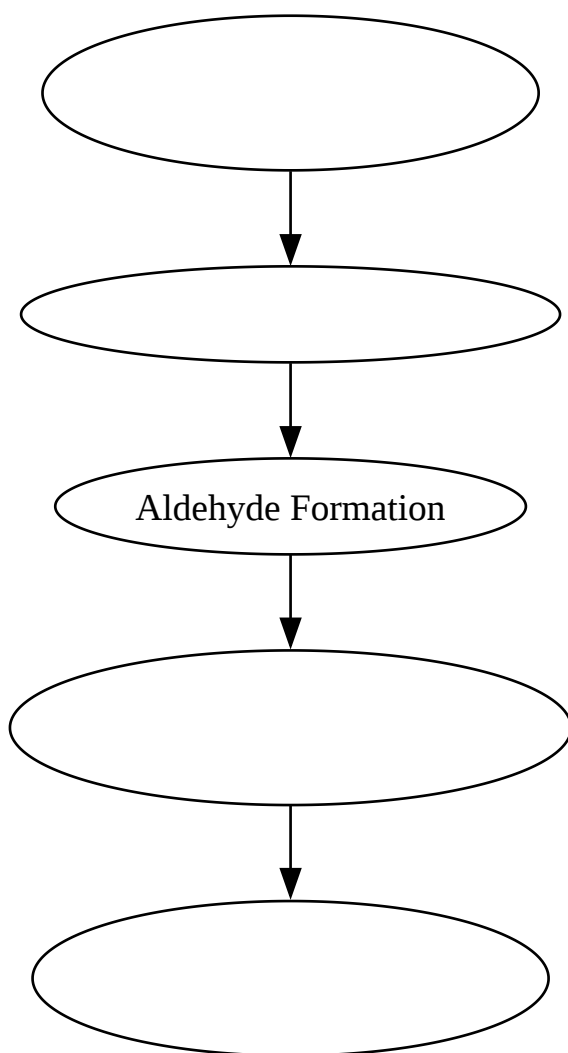
Procedure:

- Prepare solutions of the protease and the AMC-conjugated peptide substrate in the assay buffer.
- Add the enzyme solution to the wells of the 96-well plate.
- Initiate the reaction by adding the substrate solution to the wells.
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC.
- Monitor the increase in fluorescence over time. The rate of increase in fluorescence is directly proportional to the enzyme activity.
- Use the AMC standard curve to convert the rate of change in RFU to the rate of product formation (e.g., $\mu\text{M}/\text{min}$).

AMC Staining in Tissue Pathology

AMC can be used as a fluorescent alternative to the Schiff reagent in Periodic acid-Schiff (PAS) staining to detect carbohydrates in tissue sections.

Principle: Periodic acid oxidizes vicinal diols in carbohydrates to aldehydes. The primary amine of AMC then reacts with these aldehydes to form a fluorescent Schiff base, allowing for visualization under a fluorescence microscope.



[Click to download full resolution via product page](#)

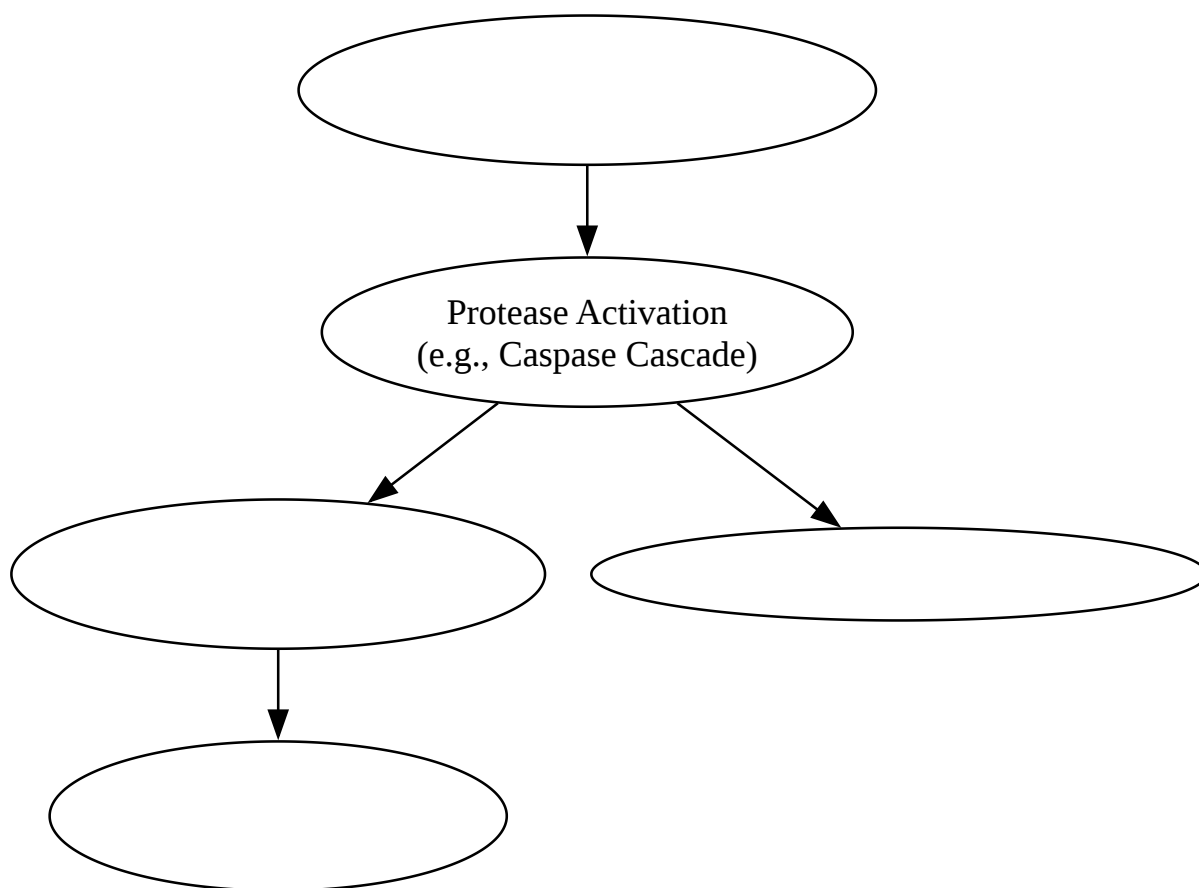
Procedure:

- Deparaffinize and Rehydrate paraffin-embedded tissue sections.
- Periodic Acid Oxidation: Incubate the sections in 0.5% periodic acid solution for 10 minutes at room temperature.[8]
- Rinse thoroughly with deionized water.
- AMC Staining: Prepare a working solution containing AMC and 2-pyridine borane in a citric acid solution. Incubate the sections in this solution for 10-20 minutes at room temperature in the dark.[8]

- Rinse thoroughly with deionized water.
- Mount the coverslip using an aqueous mounting medium.
- Visualize using a fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~445 nm).[8]

Signaling Pathway Application: Protease-Mediated Signal Transduction

The cleavage of an AMC-conjugated substrate by a protease is a fundamental example of a signaling event that can be monitored in real-time. This principle is widely used to study the activity of proteases involved in various signaling pathways, such as apoptosis, where caspases are key effector enzymes.



[Click to download full resolution via product page](#)

In this context, the increase in fluorescence from the liberated AMC serves as a direct and quantifiable readout of the activation of a specific protease within a signaling cascade. This allows researchers to investigate the kinetics and regulation of these important enzymes in complex biological systems.

In conclusion, 7-Amino-4-methylcoumarin is a robust and versatile fluorescent probe with well-defined spectral properties. A thorough understanding of its excitation and emission characteristics, coupled with carefully designed experimental protocols, enables its effective application in a wide range of research and drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Labeling [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Understanding the Photophysical Properties of 7-Amino-4-methylcoumarin (AMC): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557479#understanding-excitation-and-emission-spectra-of-amc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com